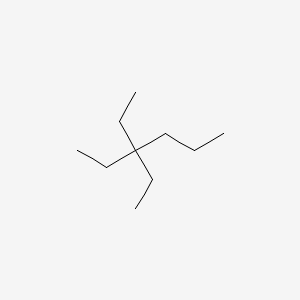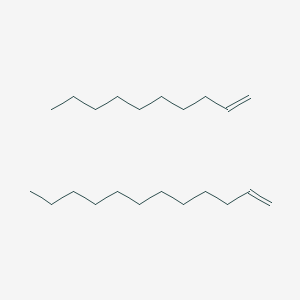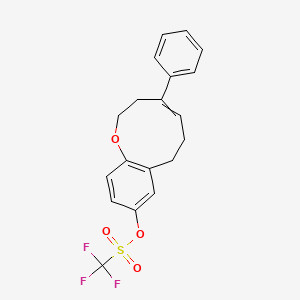
3,3-Diethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethylhexane: is a branched alkane with the molecular formula C10H22 . It is a hydrocarbon consisting of a hexane backbone with two ethyl groups attached to the third carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation of Hexane: One common method to synthesize 3,3-Diethylhexane involves the alkylation of hexane with ethyl groups. This can be achieved using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 3,3-diethylhexene, which can be synthesized from hexane through a series of reactions involving halogenation and dehydrohalogenation.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as platinum or palladium on carbon are often used in the hydrogenation steps to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,3-Diethylhexane can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can participate in reduction reactions under specific conditions, such as catalytic hydrogenation to remove any impurities.
Substitution: This compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of ultraviolet light or a radical initiator.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Pure this compound.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3-Diethylhexane is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties. It is also used in studies involving the thermodynamic properties of hydrocarbons.
Biology and Medicine: While this compound itself is not commonly used in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities and pharmacological properties.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the synthesis of other organic compounds. Its stability and non-reactivity make it suitable for various applications in chemical manufacturing.
Wirkmechanismus
As a saturated hydrocarbon, 3,3-Diethylhexane does not have specific biological targets or pathways. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, its mechanism of action involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds under the influence of catalysts or reagents.
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethylhexane: Similar in structure but with methyl groups instead of ethyl groups.
3-Ethylhexane: Contains only one ethyl group attached to the third carbon atom.
Hexane: The parent compound without any branching.
Uniqueness: 3,3-Diethylhexane is unique due to its specific branching pattern, which affects its physical and chemical properties such as boiling point, melting point, and reactivity. The presence of two ethyl groups on the same carbon atom creates steric hindrance, influencing its behavior in chemical reactions compared to its linear or less branched counterparts.
Eigenschaften
CAS-Nummer |
17302-02-2 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
3,3-diethylhexane |
InChI |
InChI=1S/C10H22/c1-5-9-10(6-2,7-3)8-4/h5-9H2,1-4H3 |
InChI-Schlüssel |
WWNGLKDLYKNGGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-4-en-2-one](/img/structure/B12640634.png)


![Benzamide, N-cyclopropyl-4-[6-[difluoro(3-fluorophenyl)methyl]-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B12640655.png)
![2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol](/img/structure/B12640662.png)





![2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine](/img/structure/B12640688.png)
![trimethyl 3-(3-methoxycarbonyl-1,2-oxazol-4-yl)-3,3a,4,5-tetrahydro-2H-[1,2]oxazolo[2,3-b][1,2]oxazole-2,4,5-tricarboxylate](/img/structure/B12640693.png)
